Diphenylethane hydroperoxide
Description
Structure
3D Structure
Properties
CAS No. |
16667-00-8 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2-hydroperoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H14O2/c15-16-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
NRPVYAIKIHGIGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
Other CAS No. |
16667-00-8 |
Synonyms |
diphenylethane hydroperoxide |
Origin of Product |
United States |
Contextual Significance in Organic Chemistry and Materials Science
Diphenylethane hydroperoxide and its derivatives serve as important intermediates and reagents in various chemical transformations. Their utility extends from being key components in oxidation reactions to their involvement in the synthesis of complex organic molecules and polymers.
In the realm of organic synthesis, hydroperoxides are known to be effective oxidizing agents. For instance, 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane has been utilized for the chemoselective and catalyst-free oxidation of sulfides to either sulfoxides or sulfones in high yields at room temperature. researchgate.net This highlights the potential of diphenylethane-based peroxides in developing efficient and selective oxidation methodologies.
Furthermore, the study of this compound contributes to the broader understanding of peroxide chemistry, which is fundamental to various industrial processes. Organic hydroperoxides are intermediates in the production of many large-volume organic chemicals. wikipedia.orgeuropa.eu For example, they play a role in the manufacturing of materials like foam rubber and as initiators in emulsion polymerization processes. wikipedia.orgnih.gov The insights gained from studying the reactivity of this compound can therefore inform the optimization of these large-scale industrial applications.
Role As a Model Compound in Fundamental Mechanistic Studies of Hydroperoxides and Autoxidation Reactions
Classical Synthetic Pathways
Traditional approaches to the synthesis of this compound and its derivatives have relied on fundamental organic reactions such as direct oxygenation and acid-catalyzed substitutions.
Oxygenation Reactions of Diphenylethylene Precursors
The autoxidation of hydrocarbons, a process involving the reaction with molecular oxygen, represents a classical route to hydroperoxides. In the context of diphenylethane derivatives, the autoxidation of 1,1-diphenylethane has been studied to yield 1,1-diphenylethyl hydroperoxide. researchgate.netcdnsciencepub.com This process typically involves the generation of a benzylic radical, which then reacts with oxygen to form a peroxyl radical. Subsequent hydrogen abstraction from another substrate molecule propagates the radical chain and produces the hydroperoxide.
While the direct oxygenation of 1,1-diphenylethylene (B42955) might seem like a plausible route, it often leads to the oxidative cleavage of the carbon-carbon double bond, resulting in the formation of benzophenone (B1666685) rather than the desired hydroperoxide. orgsyn.orgresearchgate.net However, the saturated precursor, 1,1-diphenylethane, can undergo selective oxidation at the benzylic position to afford the corresponding hydroperoxide. The reaction is a complex free-radical process that can also lead to byproducts such as 1,1-diphenylethanol and acetophenone. cdnsciencepub.com
The table below summarizes the major products identified from the autoxidation of 1,1-diphenylethane.
| Product Name | Chemical Formula |
| 1,1-Diphenylethyl hydroperoxide | C₁₄H₁₄O₂ |
| 1,1-Diphenylethanol | C₁₄H₁₄O |
| Acetophenone | C₈H₈O |
| Benzophenone | C₁₃H₁₀O |
Acid-Catalyzed Hydroperoxidation of Corresponding Alcohols
A well-established method for the synthesis of tertiary hydroperoxides involves the acid-catalyzed reaction of the corresponding tertiary alcohols with hydrogen peroxide. google.comresearchgate.net This reaction proceeds via an SN1-type mechanism where the acid facilitates the formation of a carbocation intermediate from the alcohol. This carbocation is then trapped by hydrogen peroxide to form the hydroperoxide. researchgate.net
For the synthesis of 1,1-diphenylethyl hydroperoxide, 1,1-diphenylethanol serves as the precursor. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or perchloric acid. acs.org The choice of acid and reaction conditions can be crucial, as the hydroperoxide product can be susceptible to acid-catalyzed decomposition, particularly under harsh conditions. acs.org One patent describes a process for the preparation of tertiary-alkyl hydroperoxides from tertiary alcohols and hydrogen peroxide using a strong mineral acid, highlighting the importance of controlling the reaction temperature and the molar ratios of the reactants to achieve high yields and conversions. google.com
Contemporary Synthetic Strategies for Benzylic Hydroperoxides
Modern synthetic methods have focused on developing more sustainable and efficient routes to benzylic hydroperoxides, with a particular emphasis on visible-light-induced reactions.
Visible-Light-Induced Csp³-H Activation for Benzylic Hydroperoxidation
A significant advancement in the synthesis of benzylic hydroperoxides is the use of visible-light photoredox catalysis to activate inert C(sp³)–H bonds. nsf.govresearchgate.netacs.org This approach offers a mild and efficient alternative to traditional oxidative methods, which often require harsh conditions and stoichiometric oxidants. nsf.gov
A highly effective photocatalytic system for benzylic hydroperoxidation employs Eosin (B541160) Y as a metal-free, organic photocatalyst. nsf.govresearchgate.netacs.org The reaction is typically irradiated with a blue LED light source, which is an energy-efficient option. nsf.gov Molecular oxygen from the air or an oxygen balloon is used as the terminal oxidant, making this a sustainable process. nsf.govacs.org The reactions are generally carried out in a suitable organic solvent, such as acetonitrile, at room temperature. nsf.gov
A general procedure involves stirring a solution of the benzylic substrate with a catalytic amount of Eosin Y under an oxygen atmosphere while irradiating with blue LED light. nsf.gov The use of a radical initiator/hydrogen atom transfer reagent, such as tert-butyl hydroperoxide, can also be employed to facilitate the reaction. nsf.gov The table below outlines a typical set of reaction conditions.
| Parameter | Condition |
| Photocatalyst | Eosin Y (2 mol%) |
| Light Source | Blue LED |
| Oxidant | Molecular Oxygen (O₂) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature |
| Additive (optional) | tert-Butyl hydroperoxide (t-BuOOH) |
The mechanism of this visible-light-induced benzylic hydroperoxidation is believed to proceed through a direct hydrogen atom transfer (HAT) pathway. nsf.govresearchgate.netacs.org In this process, the excited state of the Eosin Y photocatalyst (Eosin Y*) is generated upon absorption of visible light. The excited photocatalyst then abstracts a hydrogen atom from the benzylic position of the substrate, which has a relatively low bond dissociation energy, to form a benzylic radical. nsf.govmdpi.com
Metal-Mediated and Catalyzed Hydroperoxidation Reactions
Metal-based systems are instrumental in facilitating the formation of hydroperoxides, offering routes through either direct mediation or catalytic cycles. These methods often provide high efficiency and selectivity under specific reaction conditions.
Indium(0)-Mediated Approaches
A noteworthy method for the synthesis of benzylic hydroperoxides involves the use of indium(0) metal. nih.govorganic-chemistry.org Research has demonstrated an efficient protocol where a variety of benzyl (B1604629) bromides react with indium(0) under aerobic conditions at room temperature. nih.govorganic-chemistry.org This process is believed to proceed through the formation of a benzyl radical intermediate, which is subsequently trapped by molecular oxygen to yield the corresponding benzylic hydroperoxide. nsf.gov The reaction is notable for its mild conditions and broad substrate scope, accommodating a range of functional groups on the aromatic ring. nih.govorganic-chemistry.org This approach is applicable to the synthesis of this compound derivatives starting from the appropriate brominated diphenylethane precursor.
The general transformation can be represented as: Ar-CH(R)-Br + In(0) --(O2, Room Temp)--> Ar-CH(R)-OOH
Researchers have reported good to excellent yields for this transformation across various substrates. nih.gov
Table 1: Indium(0)-Mediated Synthesis of Benzylic Hydroperoxides from Benzyl Bromides This table is based on data from selected examples and is for illustrative purposes.
| Entry | Benzyl Bromide Substrate | Product | Yield (%) |
| 1 | 1-(Bromomethyl)-4-methoxybenzene | (4-Methoxyphenyl)methyl hydroperoxide | 95 |
| 2 | 1-(Bromomethyl)-4-chlorobenzene | (4-Chlorophenyl)methyl hydroperoxide | 93 |
| 3 | 1-Bromo-1-phenylethane | 1-Phenylethyl hydroperoxide | 85 |
| 4 | (Bromomethyl)benzene | Benzyl hydroperoxide | 92 |
| 5 | 1-(Bromomethyl)-4-nitrobenzene | (4-Nitrophenyl)methyl hydroperoxide | 89 |
Catalytic Systems Involving Transition Metals (e.g., MoO₂(acac)₂)
Transition metal complexes are effective catalysts for hydroperoxidation reactions. Molybdenum(VI) dioxide bis(acetylacetonate), MoO₂(acac)₂, serves as a prominent catalyst for the synthesis of hydroperoxides from precursors such as ketones, ketals, and epoxides using ethereal hydrogen peroxide (H₂O₂). organic-chemistry.org This methodology provides a chemoselective route to the desired hydroperoxides in high yields. organic-chemistry.org For instance, the conversion of a ketone to a gem-dihydroperoxide can be achieved efficiently under the catalytic action of MoO₂(acac)₂. organic-chemistry.org
Computational studies on the epoxidation of ethylene (B1197577) catalyzed by MoO₂(acac)₂ with H₂O₂ or tert-butyl hydroperoxide (TBHP) suggest that the mechanism is dependent on the nature of the oxidant. researchgate.netvu.nl For H₂O₂, an associative pathway is favored, whereas TBHP follows a step-wise mechanism. researchgate.netvu.nl While these studies focus on epoxidation, they provide insight into the interaction of the molybdenum catalyst with peroxide species. In the context of synthesizing this compound derivatives, a corresponding ketone could potentially be converted into a hydroperoxide using this catalytic system.
Table 2: MoO₂(acac)₂-Catalyzed Hydroperoxidation of Ketones This table is based on data from selected examples and is for illustrative purposes.
| Entry | Substrate | Product | Yield (%) |
| 1 | Cyclohexanone | 1,1-Dihydroperoxycyclohexane | 95 |
| 2 | Acetophenone | 1-Phenyl-1,1-dihydroperoxyethane | 89 |
| 3 | Propiophenone | 1-Phenyl-1,1-dihydroperoxypropane | 91 |
| 4 | 4-Methylcyclohexanone | 1,1-Dihydroperoxy-4-methylcyclohexane | 93 |
Orthogonal Dioxygenation of Dienes Catalyzed by Halide Salts
A regioselective synthesis of hydroperoxy-functionalized allylic alcohols can be achieved through the orthogonal dioxygenation of dienes, a process catalyzed by halide salts such as tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This reaction involves treating 1-substituted-1,3-butadienes with hydroperoxides in the presence of water to yield 4-aryl/alkyl-1-peroxy-but-3-en-2-ols. organic-chemistry.org The method is distinguished by its mild conditions, operational simplicity, and wide substrate tolerance. organic-chemistry.orgorganic-chemistry.org Although diphenylethane itself is not a diene, this methodology is relevant for the synthesis of structurally related hydroperoxide derivatives from diene precursors. The reaction demonstrates high regioselectivity, providing a specific isomer of the dioxygenated product. organic-chemistry.org
Table 3: TBAI-Catalyzed Orthogonal Dioxygenation of Dienes This table is based on data from selected examples and is for illustrative purposes.
| Entry | Diene Substrate | Hydroperoxide | Product | Yield (%) |
| 1 | (E)-1-Phenyl-1,3-butadiene | tert-Butyl hydroperoxide | (E)-4-Phenyl-1-(tert-butylperoxy)but-3-en-2-ol | 85 |
| 2 | (E)-1-(p-Tolyl)-1,3-butadiene | tert-Butyl hydroperoxide | (E)-1-(tert-Butylperoxy)-4-(p-tolyl)but-3-en-2-ol | 82 |
| 3 | (E)-1-(4-Chlorophenyl)-1,3-butadiene | Cumene (B47948) hydroperoxide | (E)-1-(Cumylperoxy)-4-(4-chlorophenyl)but-3-en-2-ol | 78 |
| 4 | (E)-1-(Naphthalen-2-yl)-1,3-butadiene | tert-Butyl hydroperoxide | (E)-1-(tert-Butylperoxy)-4-(naphthalen-2-yl)but-3-en-2-ol | 80 |
Novel Reagents and Alternatives for Hydroperoxide Synthesis (e.g., 2-methoxyprop-2-yl hydroperoxide)
Table 4: Synthesis of Hydroperoxides using 2-Methoxyprop-2-yl Hydroperoxide and its Derivatives This table is based on data from selected examples and is for illustrative purposes.
| Entry | Alkyl Halide | Reagent | Overall Yield (%) |
| 1 | 1-Bromodecane | 2-Methoxyprop-2-yl hydroperoxide | 85 |
| 2 | 1-Iodooctane | 2-Methoxyprop-2-yl hydroperoxide | 88 |
| 3 | 1-Bromododecane | 2-(2-Methoxyethoxy)prop-2-yl hydroperoxide | 82 |
| 4 | Benzyl Bromide | 2-Methoxyprop-2-yl hydroperoxide | 90 |
Elucidation of Reaction Mechanisms and Kinetic Studies of Diphenylethane Hydroperoxide
The decomposition of diphenylethane hydroperoxide is a multifaceted process that can be initiated through thermal, photochemical, radical-induced, or catalytic pathways. Each of these routes involves the cleavage of the inherently weak oxygen-oxygen single bond, leading to the formation of highly reactive radical intermediates that subsequently undergo a variety of reactions.
Thermal and Photo-Induced Decomposition Processes
The decomposition of hydroperoxides can be initiated by the input of energy in the form of heat or light. fsu.educhemicals.co.uk The fundamental process in both thermal and photolytic decomposition is the homolytic cleavage of the weak peroxide bond (O-O), which has a bond dissociation energy of approximately 20 to 50 kcal/mol. fsu.edu This initial step generates a 1,1-diphenylethoxyl radical and a hydroxyl radical.
Thermal Decomposition: When heated, 1,1-diphenylethane (B1196317) hydroperoxide undergoes unimolecular decomposition. The process for organic hydroperoxides is often complex and can be influenced by the solvent and concentration. semanticscholar.org Studies on the analogous compound, cumene (B47948) hydroperoxide (CHP), provide significant insight into this process. The thermal decomposition of CHP in cumene was found to have a reaction order of 0.5, suggesting a mechanism where a dimer association is the preliminary rate-determining step. semanticscholar.orgresearchgate.net The subsequent homolysis of the O-O bond initiates a cascade of radical reactions. The activation energy for this process is a critical parameter for determining its rate.
| Parameter | Value (for Cumene Hydroperoxide analog) | Source(s) |
| Reaction Order | 0.5 | semanticscholar.orgresearchgate.net |
| Activation Energy (Ea) | 122.0 ± 3.0 kJ/mol | semanticscholar.orgresearchgate.net |
| Arrhenius Parameter (ln A) | 30.0 ± 1.2 min⁻¹ M¹/² | semanticscholar.orgresearchgate.net |
| Heat of Decomposition | ~1810 J/g | semanticscholar.org |
| Onset Temperature | ~80°C - 150°C (depending on conditions) | semanticscholar.org |
This table presents kinetic data for the thermal decomposition of cumene hydroperoxide, which serves as a close structural and reactive analog for 1,1-diphenylethane hydroperoxide.
Photo-Induced Decomposition: Photolysis provides an alternative pathway for generating the same initial radical species. The absorption of ultraviolet (UV) light provides the necessary energy to break the O-O bond. youtube.com While specific studies on the photolysis of 1,1-diphenylethane hydroperoxide are not detailed in the provided results, the mechanism is analogous to that of other hydroperoxides like hydrogen peroxide. dntb.gov.ua The process is not typically a chain reaction unless the resulting radicals can react with the parent hydroperoxide or solvent to create new radical species. The key event is the generation of the 1,1-diphenylethoxyl and hydroxyl radicals, which then proceed through the pathways described in subsequent sections.
Radical-Induced Decomposition Mechanisms
The decomposition of 1,1-diphenylethane hydroperoxide can be significantly accelerated by the presence of free radicals. This induced decomposition proceeds via a chain reaction mechanism, where radicals formed in one step are consumed and regenerated in subsequent steps.
The 1,1-diphenylethoxyl radical (Ph₂C(Me)O•), formed from the initial O-O bond cleavage, is a key intermediate. One of its primary reaction pathways is hydrogen atom abstraction. rsc.org This radical can abstract a hydrogen atom from a suitable donor molecule (RH), which can be the parent hydroperoxide itself, the solvent, or other species in the reaction mixture. This reaction is particularly facile with the weakly bound hydroxyl hydrogen of another hydroperoxide molecule.
The reaction proceeds as follows: Ph₂C(Me)O• + Ph₂C(Me)OOH → Ph₂C(Me)OH + Ph₂C(Me)OO•
This step is significant for two reasons:
It produces 1,1-diphenylethanol (B1581894), a stable end product.
It generates a 1,1-diphenylethylperoxyl radical (Ph₂C(Me)OO•), which propagates the radical chain.
The 1,1-diphenylethoxyl radical is at a mechanistic branch point, where it can undergo competing reactions: β-scission and intramolecular rearrangement. cdnsciencepub.com
β-Scission: This process involves the cleavage of a carbon-carbon bond β to the oxygen atom. For the 1,1-diphenylethoxyl radical, this results in the formation of acetophenone (B1666503) and a phenyl radical (Ph•).
Ph₂C(Me)O• → PhC(=O)Me (Acetophenone) + Ph•
1,2-Phenyl Shift: This is an intramolecular rearrangement where one of the phenyl groups migrates from the carbon to the oxygen atom. This results in the formation of a 1-phenyl-1-phenoxyethoxyl radical.
These two pathways are in direct competition and their relative importance dictates the final product distribution. The resulting phenyl radical from β-scission or the rearranged radical from the phenyl shift will continue to react, often by abstracting hydrogen atoms or adding to double bonds. Product studies from the autoxidation of 1,1-diphenylethane confirm the formation of products derived from both pathways. cdnsciencepub.com
| Pathway | Radical Intermediate | Key Products |
| β-Scission | 1,1-Diphenylethoxyl | Acetophenone, Benzene (from Ph• abstracting H) |
| 1,2-Phenyl Shift | 1,1-Diphenylethoxyl | Phenol (B47542), Benzophenone (B1666685) |
This table outlines the competing unimolecular reactions of the 1,1-diphenylethoxyl radical and their major resulting products.
In oxygenated environments, the 1,1-diphenylethylperoxyl radicals (ROO•), generated via hydrogen abstraction or initiation steps, can react with each other in a self-reaction. cdnsciencepub.com This process is believed to proceed through the formation of a transient linear tetroxide intermediate (ROOOOR). nih.govresearchgate.net The decomposition of this unstable tetroxide is a key step in both terminating and propagating the radical chain.
For tertiary peroxyl radicals, such as 1,1-diphenylethylperoxyl, the decomposition of the tetroxide follows two main pathways:
Non-terminating Decomposition: The tetroxide cleaves to produce two alkoxy radicals (RO•) and a molecule of oxygen. This pathway propagates the radical chain. The efficiency of alkoxy radical production from the decomposition of di-1,1-diphenylethyl tetroxide is estimated to be 50-67%. cdnsciencepub.com
2 Ph₂C(Me)OO• ⇌ [Ph₂C(Me)OOOO(Me)CPh₂] → 2 Ph₂C(Me)O• + O₂
Terminating Decomposition: The alkoxy radicals formed can be held within a "solvent cage." Before they can diffuse apart, they may recombine to form a stable dialkyl peroxide, which terminates the chain.
[2 Ph₂C(Me)O•]cage → Ph₂C(Me)OO(Me)CPh₂ (1,1-Diphenylethyl peroxide)
The original Russell mechanism, which involves a cyclic transition state to form a ketone, an alcohol, and singlet oxygen, is not possible for tertiary peroxyl radicals because they lack the necessary α-hydrogen atom. nih.govresearchgate.net Therefore, the primary outcomes are radical propagation via alkoxy radical formation or termination via peroxide formation. cdnsciencepub.com
Catalytic O-O Bond Cleavage by Metal Complexes
The decomposition of hydroperoxides is efficiently catalyzed by various transition metal complexes, including those of iron, copper, and cobalt. mdpi.comfunctmaterials.org.ua This catalytic process generally involves a redox cycle where the metal ion facilitates the homolytic cleavage of the O-O bond.
The mechanism is often initiated by the formation of a labile complex between the metal center and the hydroperoxide molecule. functmaterials.org.ua This coordination is followed by an electron transfer reaction. The process can occur via two main pathways, analogous to Fenton chemistry:
Reduction of the hydroperoxide by a lower oxidation state metal (Mⁿ⁺):
Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻
Oxidation of the hydroperoxide by a higher oxidation state metal (M⁽ⁿ⁺¹⁾⁺):
M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺
Autoxidation Reactions Involving this compound
Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For a hydrocarbon like 1,1-diphenylethane, this process proceeds via a free-radical chain reaction where this compound is a key intermediate and product. cdnsciencepub.com
The autoxidation of 1,1-diphenylethane involves the formation of specific radical intermediates. The primary radical formed is the 1,1-diphenylethyl radical (Ph₂C•Me), which rapidly reacts with oxygen to form the 1,1-diphenylethylperoxyl radical (Ph₂C(Me)OO•). This peroxyl radical is a key chain-propagating species. cdnsciencepub.com
The self-reaction of two peroxyl radicals can lead to the formation of two 1,1-diphenylethoxyl radicals (Ph₂C(Me)O•) and an oxygen molecule. cdnsciencepub.com These alkoxyl radicals are also highly reactive and can participate in further reactions, such as hydrogen abstraction from a parent hydrocarbon molecule to propagate the chain. The characterization of these transient radical species is often accomplished using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), often in conjunction with spin trapping agents to detect and identify the short-lived radicals. nih.govresearchgate.net
The analysis of products from the autoxidation of 1,1-diphenylethane provides insight into the underlying radical reaction pathways. The major products identified are consistent with the reactions of the intermediate peroxyl and alkoxyl radicals. A study on the thermally initiated autoxidation of 1,1-diphenylethane at 303 K identified several key products. cdnsciencepub.com
The distribution of these products is dependent on reaction conditions such as temperature and oxygen pressure. For instance, the relative yields of 1,1-diphenylethyl hydroperoxide and 1,1-diphenylethyl peroxide were found to be largely independent of oxygen pressure in the range of 0.4-10.3 atm, indicating that β-scission of the 1,1-diphenylethoxyl radical is not a major competing pathway under these conditions. cdnsciencepub.com
| Product | Chemical Formula | Typical Yield (%) |
|---|---|---|
| 1,1-Diphenylethyl hydroperoxide | C₁₄H₁₄O₂ | Major Product |
| 1,1-Diphenylethanol | C₁₄H₁₄O | Significant Product |
| Acetophenone | C₈H₈O | Significant Product |
| 1,1-Diphenylethyl peroxide | C₂₈H₂₆O₂ | Minor Product |
| Phenol | C₆H₆O | Trace Product |
| Benzophenone | C₁₃H₁₀O | Trace Product |
Table 1: Product distribution from the autoxidation of 1,1-diphenylethane. Data sourced from reference cdnsciencepub.com. Yields are descriptive based on the source's findings.
Reactivity with Specific Substrates
The reactivity of this compound is characterized by the peroxide functional group, which can act as an oxidizing agent.
While specific research detailing the reactions of this compound with aldehydes and ketones is limited, its reactivity can be predicted based on the well-established chemistry of other organic hydroperoxides. organic-chemistry.org A primary example of such a reaction is the Baeyer-Villiger oxidation, where a hydroperoxide or peracid converts a ketone to an ester or a cyclic ketone to a lactone. wikipedia.org
In a hypothetical Baeyer-Villiger reaction with this compound, the hydroperoxide would act as the oxygen donor. The mechanism would likely involve the nucleophilic addition of the hydroperoxide to the carbonyl carbon of the ketone, forming a tetrahedral intermediate known as a Criegee intermediate. This is followed by the migratory insertion of one of the ketone's organic substituents to the adjacent oxygen atom, leading to the formation of an ester and 1,1-diphenylethanol.
Similarly, aldehydes can be oxidized to carboxylic acids by hydroperoxides. researchgate.net The reaction generally proceeds through a similar mechanism involving nucleophilic attack on the aldehyde's carbonyl group. The efficiency and outcome of these reactions can be influenced by catalysts, such as Lewis acids or Brønsted acids, which activate the carbonyl group toward nucleophilic attack. researchgate.net
Hydroperoxyl Radical Addition to π-Bonds of Diphenylethylene Derivatives
The addition of hydroperoxyl radicals (HO₂•) to the π-bonds of alkenes is a significant reaction in various chemical processes, including autoxidation and atmospheric chemistry. york.ac.uk Studies focusing on diphenylethylene derivatives have provided insights into the mechanisms governing these additions. The reactivity in these reactions is strongly influenced by the electronic properties of both the radical and the alkene. york.ac.uk The rate of addition of peroxyl radicals, including HO₂•, to alkenes demonstrates a significant dependence on the ionization energy of the alkene; a lower ionization energy corresponds to a lower activation energy, identifying the reaction as an electrophilic addition. york.ac.uk
Research on the co-oxidation of diphenylethylene with other vinyl compounds has been used to determine the rate constants of hydroperoxyl radical addition. researchgate.net In these systems, diphenylethylene can serve as a source of hydroperoxyl radicals. researchgate.net The effect of the solvent's polarity on the reaction rate constants has been investigated, revealing a linear relationship between the logarithm of the rate constants and the dielectric permittivity of the medium. This correlation, analyzed using the Kirkwood–Onsager equation, suggests that nonspecific solvation due to electrostatic forces plays a role in these radical addition reactions. researchgate.net The general mechanism involves the attack of the electrophilic hydroperoxyl radical on the electron-rich double bond of the diphenylethylene derivative, forming a carbon-centered radical adduct.
Reaction Kinetics and Rate Constant Determinations
Absolute Rate Constants for Hydrocarbon Autoxidation
The autoxidation of hydrocarbons like 1,1-diphenylethane is a free-radical chain reaction that leads to the formation of hydroperoxides. The rate-controlling step for chain propagation is the abstraction of a hydrogen atom from the hydrocarbon by a peroxyl radical (ROO•). cdnsciencepub.com The absolute rate constant for this propagation step (k_p) is a critical parameter in understanding oxidation stability.
For the autoxidation of 1,1-diphenylethane, the chain propagation involves the reaction of the 1,1-diphenylethylperoxyl radical with a 1,1-diphenylethane molecule. The activation energy for this hydrogen abstraction can be related to the carbon-hydrogen bond strength. cdnsciencepub.com Empirical relationships, such as the Polanyi equation, have been developed to correlate activation energies (E_p) with the heat of the hydrogen abstraction reaction (ΔH), allowing for the estimation of propagation rate constants. cdnsciencepub.com For instance, one derived empirical equation is: E_p/(kcal/mol) = 0.55 [D(R-H) - 64], where D(R-H) is the bond dissociation energy. cdnsciencepub.com
The major products from the thermally initiated autoxidation of 1,1-diphenylethane at 303 K include 1,1-diphenylethyl hydroperoxide, 1,1-diphenylethanol, acetophenone, and benzophenone. cdnsciencepub.com The kinetics of the self-reaction of 1,1-diphenylethylperoxyl radicals, which is a key termination pathway, are complex and influenced by the stability of the radicals involved. researchgate.netcdnsciencepub.com
Below is a table summarizing product yields from the autoxidation of 1,1-diphenylethane under specific conditions.
Table 1: Selected product yields from the thermally initiated autoxidation of 1,1-diphenylethane (5.48 M) at 303 K. Data sourced from reference cdnsciencepub.com.
Quantification of Elementary Radical Reactions
These 1,1-diphenylethoxyl radicals, formed from the non-terminating self-reaction of peroxyl radicals, can undergo several competing reactions:
H-atom abstraction: The alkoxy radical can abstract a hydrogen atom from the parent hydrocarbon or the hydroperoxide product to form 1,1-diphenylethanol. cdnsciencepub.com
β-scission: This fragmentation reaction yields acetophenone and a phenyl radical. cdnsciencepub.com
Rearrangement: The 1,1-diphenylethoxy radical can undergo a 1,2-phenyl shift to produce the 1-phenyl-1-phenoxyethyl radical. researchgate.net
Studies have shown that the 1,1-diphenylethoxy radical rearranges more rapidly than it undergoes β-scission. researchgate.net Furthermore, experiments using oxygen-36 labeled oxygen (³⁶O₂) have demonstrated that the 1,1-diphenylethylperoxyl radical undergoes β-scission faster than the analogous α-cumylperoxyl radical at 303 K. researchgate.net The ratio of the rate of alkoxy radical diffusion from the solvent cage to combination within the cage is an important factor in determining the product distribution. researchgate.net For the decomposition of di-1,1-diphenylethyl tetroxide, 1,1-diphenylethoxyl radicals are produced with an efficiency of 50-67%. cdnsciencepub.com
Deuterium (B1214612) Isotope Effects in Radical Abstraction
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for steps involving the cleavage of a C-H bond. When a hydrogen atom is replaced by a deuterium atom, the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a primary KIE (k_H/k_D) greater than 1. nih.gov
In the context of this compound chemistry, a significant deuterium isotope effect is observed in the radical-induced decomposition of hydroperoxides. researchgate.net For the abstraction of the hydroperoxidic hydrogen by alkoxy radicals, the rate constant is approximately 4 × 10⁶ M⁻¹ s⁻¹ at 30°C. researchgate.net When the hydroperoxidic hydrogen is replaced by deuterium, a notable isotope effect is measured.
Table 2: Deuterium isotope effect in the abstraction of the hydroperoxidic hydrogen. Data sourced from reference researchgate.net.
This large KIE value of approximately 5 provides strong evidence that the cleavage of the O-H bond is the rate-determining step in this radical abstraction reaction. researchgate.net Such studies are crucial for confirming the proposed mechanisms of hydroperoxide reactions and for understanding the factors that control their reactivity. nih.govnih.gov
Radical Chemistry and Intermediates Derived from Diphenylethane Hydroperoxide
Generation and Characterization of Diphenylethoxyl and Diphenylethylperoxyl Radicals
The self-reaction of 1,1-diphenylethylperoxyl radicals and the induced decomposition of 1,1-diphenylethyl hydroperoxide are key processes that lead to the formation of diphenylethoxyl and diphenylethylperoxyl radicals. cdnsciencepub.com These reactions are complex, involving multiple pathways for the radical intermediates.
Generation:
1,1-Diphenylethylperoxyl Radicals (Ph₂C(Me)OO•): These radicals are primarily formed during the autoxidation of 1,1-diphenylethane (B1196317). This process involves the abstraction of a hydrogen atom from the alkane to form a carbon-centered radical, which then rapidly reacts with molecular oxygen. wikipedia.orgcdnsciencepub.com
1,1-Diphenylethoxyl Radicals (Ph₂C(Me)O•): These oxygen-centered radicals are generated from the decomposition of 1,1-diphenylethyl hydroperoxide. cdnsciencepub.com This decomposition can be induced thermally or through reactions with other radicals. For instance, the self-reaction of two 1,1-diphenylethylperoxyl radicals can lead to the formation of two 1,1-diphenylethoxyl radicals and an oxygen molecule via the Russell mechanism, though other pathways exist. cdnsciencepub.comnih.gov The induced decomposition of the hydroperoxide by other radical initiators, such as tert-butoxyl radicals, also yields diphenylethoxyl radicals. cdnsciencepub.com
Characterization and Subsequent Reactions:
The characterization of these transient radical species often relies on indirect methods, such as product analysis from trapping experiments and decomposition studies. nih.gov Electron Spin Resonance (ESR) spectroscopy is a primary technique for the direct detection and characterization of radical species, providing information about the electronic structure and the environment of the unpaired electron. georgetown.educaltech.edu While direct ESR data for diphenylethoxyl and diphenylethylperoxyl radicals is specialized, the products formed from their reactions provide significant insight into their chemical behavior.
Studies have shown that the 1,1-diphenylethoxyl radical is an intermediate that undergoes several competing reactions:
β-Scission: This fragmentation reaction yields acetophenone (B1666503) and a phenyl radical.
Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor, such as the parent hydroperoxide, to form 1,1-diphenylethanol (B1581894) and regenerate a peroxyl radical. cdnsciencepub.com
1,2-Phenyl Shift: A notable rearrangement where a phenyl group migrates to the oxygen atom, resulting in a 1-phenyl-1-phenoxyethyl radical. This rearrangement is reported to be more rapid than β-scission for the 1,1-diphenylethoxy radical. cdnsciencepub.com
The products derived from the decomposition of 1,1-diphenylethyl hydroperoxide confirm the intermediacy of these radicals.
| Precursor | Radical Intermediate | Major Products | Reaction Type | Reference |
| 1,1-Diphenylethane (Autoxidation) | 1,1-Diphenylethylperoxyl (Ph₂C(Me)OO•) | 1,1-Diphenylethyl hydroperoxide, 1,1-Diphenylethanol, Acetophenone, Phenol (B47542) | Radical Chain Reaction | cdnsciencepub.com |
| 1,1-Diphenylethyl Hydroperoxide | 1,1-Diphenylethoxyl (Ph₂C(Me)O•) | Acetophenone, Phenol, 1,1-Diphenylethanol, Phenyl benzoate, Benzophenone (B1666685) | Radical Decomposition, Rearrangement | cdnsciencepub.comcdnsciencepub.com |
Role of Hydroperoxyl Radicals in Organic Transformations
The hydroperoxyl radical (HOO•), the protonated form of superoxide (B77818) (O₂⁻•), is a crucial reactive oxygen species in various chemical and biological systems. wikipedia.org Its chemistry is distinct from alkylperoxyl (ROO•) radicals; while both are oxidants, the hydroperoxyl radical also exhibits reducing properties. tandfonline.com
In organic transformations, hydroperoxyl radicals participate in several key reactions:
Propagation of Autoxidation: In lipid peroxidation, HOO• can abstract hydrogen atoms from unsaturated fatty acids, propagating the radical chain reaction. wikipedia.org
Termination Reactions: The self-reaction of hydroperoxyl radicals is a significant termination pathway, primarily producing hydrogen peroxide and oxygen. scispace.com
Synergy with Antioxidants: The hydroperoxyl radical can act as a reducing agent, regenerating antioxidants like phenols and aromatic amines from their radical forms (A• + HOO• → AH + O₂). This enhances the effectiveness of the primary antioxidant. tandfonline.com
Addition to Alkenes: HOO• can add to double bonds, a reaction of interest in combustion and atmospheric chemistry. For example, the reaction with ethene can lead to the formation of ethene oxide and a hydroxyl radical. york.ac.uk
Heterogeneous Oxidation: Recent studies have highlighted the role of hydroperoxyl radicals in the heterogeneous oxidation of organic aerosols, leading to the formation of organic hydroperoxides (ROOH) at the particle interface. acs.org
The reactivity of the hydroperoxyl radical is highly dependent on the reaction environment. For instance, in aqueous solutions, it exists in a pH-dependent equilibrium with the superoxide anion, with a pKa of 4.88. wikipedia.org While it is a key species in many oxidative processes, its direct impact can sometimes be considered less significant than the highly reactive hydroxyl radical (•OH) in certain contexts like the Fenton reaction, due to slower reaction rate coefficients with many organic substrates. stackexchange.com
Diphenylethane Hydroperoxide as a Precursor for Oxygen-Centered Radicals
Organic hydroperoxides (R-OOH) are fundamentally important as precursors to oxygen-centered radicals due to the inherent weakness of the oxygen-oxygen single bond (bond dissociation energy of ~45–50 kcal/mol). wikipedia.orgnumberanalytics.com this compound exemplifies this behavior, serving as a ready source of both peroxyl (ROO•) and alkoxyl (RO•) radicals.
The homolytic cleavage of the O-O bond is the primary step in generating these radicals. This cleavage can be initiated in several ways:
Thermal Decomposition: Heating the hydroperoxide can provide sufficient energy to break the O-O bond.
Photochemical Decomposition: Irradiation with UV light can also induce homolysis.
Metal-Catalyzed Decomposition: Transition metals, such as iron or cobalt, can catalyze the decomposition of hydroperoxides, a principle utilized in the Kharasch–Sosnovsky reaction. acs.orgbeilstein-journals.org This process typically involves a redox cycle where the metal ion facilitates the formation of either an alkoxyl or a peroxyl radical.
Advanced Applications in Chemical Synthesis and Materials Science
Catalytic Applications in Organic Synthesis
The reactivity of the hydroperoxide group in diphenylethane derivatives makes them valuable reagents and catalysts in various organic transformations. Their ability to act as potent oxidizing agents and precursors to reactive intermediates has been harnessed to develop efficient and selective synthetic methodologies.
Oxidation of Organic Substrates (e.g., Sulfides to Sulfoxides and Sulfones using 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane)
A notable application of diphenylethane hydroperoxides is in the selective oxidation of organic substrates. Specifically, 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane (THPDPE) has been identified as a highly effective and chemoselective oxidant for converting sulfides to either sulfoxides or sulfones. researchgate.nettandfonline.com This process is noteworthy for proceeding efficiently at room temperature and without the need for a catalyst, offering a green and practical alternative to many traditional oxidation methods that often require harsh conditions or toxic reagents. tandfonline.comchalmers.se
The selectivity of the oxidation—whether it stops at the sulfoxide (B87167) or proceeds to the sulfone—can be controlled by adjusting the amount of the THPDPE oxidant. tandfonline.comresearchgate.net This level of control is crucial in synthetic chemistry, where the desired oxidation state of a functional group can significantly impact the properties and subsequent reactivity of the molecule. Research has demonstrated that this method is compatible with a wide array of functional groups, including hydroxyl, methoxy, nitro, halides, esters, aldehydes, ketones, and even carbon-carbon double bonds, which remain intact during the oxidation of the sulfide. tandfonline.com This high degree of chemoselectivity underscores the mild nature of the reaction conditions. researchgate.nettandfonline.com
The general procedure for the synthesis of 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane involves the reaction of benzil (B1666583) with hydrogen peroxide in the presence of a catalyst like antimony trichloride (B1173362) (SbCl₃). tandfonline.com The resulting white solid can be stored for extended periods without significant loss of activity. chalmers.se
Table 1: Selective Oxidation of Sulfides to Sulfoxides and Sulfones using THPDPE
| Substrate | Product | Oxidant Equiv. | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thioanisole | Methyl phenyl sulfoxide | 1.2 | CH₃CN | 1.5 | 95 |
| Thioanisole | Methyl phenyl sulfone | 2.5 | CH₃CN | 3 | 92 |
| Diphenyl sulfide | Diphenyl sulfoxide | 1.2 | CH₃CN | 2 | 94 |
| Diphenyl sulfide | Diphenyl sulfone | 2.5 | CH₃CN | 3.5 | 90 |
| Dibenzothiophene | Dibenzothiophene-S-oxide | 1.5 | CH₃CN | 4 | 88 |
| Dibenzothiophene | Dibenzothiophene-S,S-dioxide | 3 | CH₃CN | 5 | 85 |
Data compiled from research findings on the catalyst-free and chemoselective oxidation of sulfides. tandfonline.com
Formation of Peroxycarbenium Ions and Annulations to Dioxolanes
Diphenylethane hydroperoxides can serve as precursors to peroxycarbenium ions, which are highly reactive intermediates in organic synthesis. beilstein-journals.orgorganic-chemistry.org These ions can be generated and subsequently trapped by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. A significant application of this chemistry is the annulation reaction with alkenes to synthesize 1,2-dioxolanes. beilstein-journals.orgnih.gov
The process typically involves the formation of a peroxycarbenium ion, which then reacts with an alkene in a [3+2] cycloaddition-like manner to form the five-membered dioxolane ring. nih.govresearchgate.net This methodology provides a powerful route to cyclic peroxides, which are important structural motifs in a number of natural products and pharmacologically active compounds. The use of triethylsilyl-protected peroxycarbenium ions has been shown to be particularly effective for these annulation reactions. nih.gov
Role in Polymer Science and Engineering
The ability of diphenylethane hydroperoxides to generate free radicals upon decomposition makes them valuable components in polymer science. ontosight.ai They are utilized as initiators to trigger polymerization reactions, influencing the kinetics of the process and the properties of the resulting polymer.
Initiator Systems for Free Radical Polymerization
Diphenylethane hydroperoxides, such as 1,1-diphenylethane (B1196317) hydroperoxide, function as effective initiators for free radical polymerization. ontosight.aigoogleapis.com The decomposition of the hydroperoxide, typically induced by heat, generates radicals that can initiate the polymerization of various monomers. pergan.com These initiators are part of a broader class of organic peroxides used in the production of a wide range of polymers, including those based on styrenes and acrylates. pergan.comresearchgate.net The choice of initiator is critical as it affects the rate of polymerization and the molecular weight of the final polymer. google.comresearchgate.net
In emulsion polymerization, which is a common industrial process for producing synthetic rubbers and latices, hydroperoxides like 1,1-diphenylethane hydroperoxide can be used as part of the initiator system. googleapis.comgoogle.com This process involves emulsifying a monomer in an aqueous medium with the aid of a surfactant. The polymerization is then initiated by a water-soluble initiator, which can include hydroperoxides in combination with a redox activator system. googleapis.com Emulsion polymerization can be conducted at a wide range of temperatures, from as low as -20°C ("cold polymerization") to 70°C ("hot polymerization"). googleapis.comgoogle.com The use of hydroperoxide initiators is compatible with this temperature range.
The kinetics of bulk polymerization, where the reaction is carried out in the monomer without a solvent, are significantly influenced by the choice of initiator. Hydroperoxides are known to initiate bulk polymerization, but their decomposition kinetics can be complex. researchgate.net The rate of polymerization initiation can be affected by factors such as the monomer type and the initiator concentration. researchgate.netuc.edu For instance, the rate of initiation for some hydroperoxides does not show a simple linear relationship with concentration, which can be attributed to induced decomposition of the peroxide by polymer radicals. uc.edu This behavior contrasts with other initiators like benzoyl peroxide, which often exhibit more straightforward kinetics. researchgate.net The study of these kinetics is crucial for controlling the polymerization process and achieving polymers with desired molecular weights and distributions. researchgate.netuni-bonn.de
Poly(1,1-diphenylethylene peroxide) as a Macroinitiator
Poly(1,1-diphenylethylene peroxide) (PDPEP) has emerged as a versatile macroinitiator in the field of polymer chemistry. Its synthesis is achieved through the oxidative radical polymerization of 1,1-diphenylethylene (B42955) (DPE), a monomer that does not readily homopolymerize via conventional free-radical methods due to its low ceiling temperature. rsc.orgyoutube.com This polymerization is uniquely carried out at ambient temperature and low oxygen pressure, often facilitated by a cobalt(II) tetraphenylporphyrin-pyridine complex [Co(II)TPP(Py)] which acts as a reversible oxygen carrier. rsc.orgyoutube.com The resulting polymer is an alternating copolyperoxide of DPE and oxygen. rsc.org
The utility of PDPEP as a macroinitiator stems from the thermally labile peroxide linkages within its backbone. Upon heating, these peroxide groups decompose to generate radicals, which can then initiate the polymerization of other vinyl monomers. This allows for the synthesis of block copolymers with well-defined architectures. rsc.orgyoutube.com
One notable application of PDPEP is in the polymerization of methyl methacrylate (B99206) (MMA). rsc.orgyoutube.com When PDPEP is used to initiate MMA polymerization, the process follows classical kinetics. rsc.orgyoutube.com The rate of polymerization and the number-average molecular weights (Mn) of the resulting poly(methyl methacrylate) (PMMA) are notably higher, and the polydispersity is lower when compared to polymerizations initiated by conventional initiators like 2,2'-azobis(isobutyronitrile) (AIBN). rsc.orgyoutube.com This indicates a more controlled polymerization process.
The kinetic parameter, K², which is a measure of the initiator's efficiency, has been determined for PDPEP. Its value is comparable to other high-temperature initiators, suggesting that PDPEP can be effectively used at elevated temperatures for polymerization. rsc.org This characteristic expands the range of monomers and reaction conditions under which PDPEP can be employed. The synthesis of "active" PMMA, containing initiating segments within the polymer backbone, has also been achieved using this macroinitiator. youtube.com
Table 1: Comparison of Polymerization of MMA initiated by PDPEP and AIBN
| Initiator | Rate of Polymerization (Rp) | Number-Average Molecular Weight (Mn) | Polydispersity |
| PDPEP | Higher | Higher | Lower |
| AIBN | Lower | Lower | Higher |
This table provides a qualitative comparison based on findings reported in scientific literature. rsc.orgyoutube.com
Mitigation of Radical-Induced Decomposition in Peroxide Initiator Mixtures
The efficiency of peroxide initiators in polymerization processes can be significantly affected by radical-induced decomposition, a phenomenon where radicals present in the reaction medium attack the peroxide, leading to its premature and non-productive breakdown. This "wastage" of the initiator can lead to slower polymerization rates and lower polymer molecular weights. youtube.com The mitigation of such decomposition pathways is crucial for achieving controlled polymerization kinetics and desired polymer properties.
The decomposition of hydroperoxides, such as 1,1-diphenylethyl hydroperoxide, is a complex free-radical process. cdnsciencepub.com The self-reaction of peroxyl radicals can lead to the formation of alkoxyl radicals, which can then participate in various side reactions, including hydrogen atom abstraction and β-scission. cdnsciencepub.com The presence of a reactive hydrogen-atom-donating species, including the hydroperoxide itself, can contribute to this induced decomposition. cdnsciencepub.com
Several strategies can be employed to mitigate radical-induced decomposition in peroxide initiator mixtures:
Choice of Monomer: A highly reactive monomer will rapidly trap the initiating radicals, thereby reducing the time available for these radicals to react with and decompose the peroxide initiator. youtube.com
Control of Initiator Concentration: The concentration of the peroxide initiator itself can influence the extent of induced decomposition. Higher concentrations can lead to an increased rate of bimolecular decomposition reactions.
Use of Radical Scavengers: The addition of specific radical scavengers can inhibit the unwanted side reactions. For instance, 2,6-di-tert-butyl-4-methylphenol has been shown to inhibit cleavage reactions in metal-catalyzed oxidations involving hydroperoxides, indicating its effectiveness in trapping radicals. rsc.org
Solvent Effects: The choice of solvent can influence the stability of the peroxide and the reactivity of the radicals. The cage effect, where the solvent "cages" the initially formed radical pair, can promote recombination over diffusion and subsequent attack on other molecules.
Structural Stability of the Peroxide: The inherent stability of the peroxide molecule plays a significant role. Peroxides with certain structural features may be less susceptible to radical attack. For example, the stability of benzoyl peroxide at room temperature is a key attribute for its use as an effective initiator at elevated temperatures. youtube.com
Table 2: Factors Influencing Radical-Induced Decomposition of Peroxide Initiators
| Factor | Influence on Decomposition | Mitigation Strategy |
| Monomer Reactivity | Low reactivity increases the chance of initiator wastage. | Use of highly reactive monomers. youtube.com |
| Radical Scavengers | Can terminate radical chain reactions that lead to decomposition. | Addition of specific radical scavengers. rsc.org |
| Peroxide Structure | Certain structures are inherently more stable. | Selection of peroxides with higher thermal stability. youtube.com |
| Concentration | Higher concentrations can increase induced decomposition rates. | Optimization of initiator concentration. |
Understanding and controlling these factors are essential for optimizing polymerization processes that rely on peroxide initiators, ensuring efficient use of the initiator and achieving the desired polymer characteristics.
Analytical and Spectroscopic Characterization of Diphenylethane Hydroperoxide
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of hydroperoxides, offering high sensitivity and specificity. Various ionization techniques and analyzers are employed to characterize these often-unstable compounds.
Atmospheric Pressure Chemical Ionization–Tandem Mass Spectrometry (APCI-MS/MS) for Identification
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique particularly suitable for the analysis of less polar and volatile compounds. nih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for the structural elucidation of molecules like 1,1-diphenylethane (B1196317) hydroperoxide. researchgate.netcopernicus.orgcopernicus.org
In positive-ion APCI-MS/MS, a characteristic fragmentation pattern has been identified for organic hydroperoxides (ROOH). copernicus.org The ammonium (B1175870) adduct of the molecular ion, [M+NH₄]⁺, undergoes a distinctive neutral loss of 51 Da, which corresponds to the loss of H₂O₂ and NH₃ under collisional dissociation conditions. copernicus.orgcopernicus.org This specific neutral loss is a reliable indicator for the presence of a hydroperoxide functional group. researchgate.netcopernicus.orgcopernicus.org The use of the molecular ion as the precursor in MS/MS enhances the selectivity and sensitivity of the analysis by improving the signal-to-noise ratio. nih.gov
Table 1: APCI-MS/MS Parameters for Hydroperoxide Identification
| Parameter | Value/Setting |
| Ionization Mode | Positive Ion |
| Precursor Ion | [M+NH₄]⁺ |
| Characteristic Neutral Loss | 51 Da (H₂O₂+NH₃) |
| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) |
Chemical Ionization and Photoionization Mass Spectrometry for Quantification
Chemical Ionization (CI) and Photoionization (PI) mass spectrometry are instrumental for the quantitative analysis of gas-phase hydroperoxides. nih.gov These techniques are crucial in fields like atmospheric chemistry and combustion research, where accurate concentration measurements of reactive intermediates are essential. nih.gov
Chemical ionization mass spectrometry (CIMS) can be used to measure hydroperoxides in the air by forming cluster ions with specific reagent ions. uri.edunasa.gov For instance, O₂⁻ and O₂⁻(CO₂) have been used as reagent ions to detect hydrogen peroxide and methyl hydroperoxide, respectively. uri.edu
Synchrotron vacuum ultraviolet-photoionization mass spectrometry (SVUV-PIMS) is a powerful technique for both the identification and quantification of hydroperoxide isomers. nih.gov By measuring the absolute photoionization cross-sections (PICSs) of hydroperoxides, their concentrations in complex mixtures can be accurately determined. nih.gov A notable finding is that organic hydroperoxide cations often undergo a characteristic dissociation by losing the OOH radical, a fingerprint that aids in their identification. nih.gov
Chromatographic Separation Methods
Chromatography is essential for separating 1,1-diphenylethane hydroperoxide from other components in a mixture prior to its detection and quantification. The choice of chromatographic method and detector is critical for achieving the desired resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, Fluorescence, Electrochemical)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of hydroperoxides. cdnsciencepub.combjbms.org The separation is typically achieved on a reversed-phase column. cdnsciencepub.com The detection of these compounds can be accomplished using various detectors, each with its own advantages in terms of sensitivity and selectivity. bjbms.orgwgtn.ac.nz
UV Detection: While hydroperoxides themselves may have weak UV chromophores, HPLC with UV detection can be used for their analysis, sometimes after derivatization to enhance their UV absorbance. nih.govresearchgate.netnih.gov
Fluorescence Detection: This method offers higher sensitivity and selectivity compared to UV detection. bjbms.orgnih.gov It often involves a post-column reaction where the hydroperoxide oxidizes a non-fluorescent compound into a fluorescent one. nih.govnih.gov
Electrochemical Detection (ED): ED is a highly sensitive and selective method for electroactive species like hydroperoxides. bjbms.orgnih.gov The detection is based on the oxidation of the hydroperoxide at a working electrode at a specific potential. nih.gov
Table 2: Comparison of HPLC Detection Modes for Hydroperoxide Analysis
| Detection Mode | Principle | Advantages |
| UV/Vis | Measures the absorption of UV or visible light by the analyte. | Versatile, good linearity. bjbms.org |
| Fluorescence | Detects the light emitted by a fluorescent compound. | High sensitivity and selectivity. bjbms.org |
| Electrochemical | Measures the current generated by the oxidation or reduction of the analyte. | High sensitivity and selectivity for electroactive species. bjbms.org |
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique primarily used for the analysis of carbohydrates, but its principles can be applied to other ionizable compounds. chromatographytoday.comnih.govlcms.czthermofisher.comlcms.cz HPAE utilizes a strong anion-exchange stationary phase to separate analytes based on their charge at high pH. chromatographytoday.comthermofisher.com
Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of electroactive compounds without the need for derivatization. chromatographytoday.comthermofisher.com It employs a series of potential pulses to a gold working electrode, causing the oxidation of analytes bound to its surface. chromatographytoday.com This makes the detection highly selective for compounds that can be oxidized at the applied potential. chromatographytoday.com While not a standard method for simple hydroperoxides, its applicability would depend on the ionization and electrochemical properties of 1,1-diphenylethane hydroperoxide under high pH conditions.
Spectroscopic Characterization
Spectroscopic techniques provide fundamental information about the molecular structure and bonding within 1,1-diphenylethane hydroperoxide.
Research on atmospherically relevant hydroxy hydroperoxides has utilized various spectroscopic methods for structure elucidation. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR experiments (like COSY, HSQC, and HMBC), is invaluable for determining the precise connectivity of atoms within the molecule. mdpi.com
Infrared (IR) spectroscopy can identify the presence of the hydroperoxide functional group. The O-H stretching vibration of the hydroperoxide group typically appears in the region of 3650 cm⁻¹. mdpi.com Additionally, absorption bands in the fingerprint region, for example around 935 cm⁻¹, 1070 cm⁻¹, and 1330 cm⁻¹, have been associated with the peroxide moiety. mdpi.com
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying molecules with unpaired electrons, such as free radicals. libretexts.orgmdpi.com This method is highly sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org The principles of ESR are analogous to Nuclear Magnetic Resonance (NMR) spectroscopy, but it focuses on the spin of electrons rather than atomic nuclei. libretexts.org
In the context of hydroperoxides, ESR is instrumental in detecting and identifying radical intermediates that are formed during decomposition or reaction processes. nih.gov The technique of spin trapping is often employed, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by ESR. mdpi.comnih.gov For instance, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a common spin trap used to identify peroxyl and alkoxyl radicals. nih.gov
The analysis of the ESR spectrum's fine structure, which arises from the interactions between the unpaired electron and nearby magnetic nuclei (hyperfine splitting), allows for the identification of the specific radical species. libretexts.org These splittings are typically reported in gauss (G) and provide a fingerprint for different radicals. libretexts.orgresearchgate.net
Table 1: Representative Hyperfine Coupling Constants for Radical Adducts
| Radical Adduct | Hyperfine Coupling Constant (aN) in G | Hyperfine Coupling Constant (aH) in G |
| DMPO/cyanyl radical adduct | 15.43 | 18.90 |
| DMPO/hydroxyl radical adduct | 15.0 | 14.75 |
Data sourced from computer simulations of ESR spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including diphenylethane hydroperoxide. mdpi.comescholarship.org It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.com
¹H NMR spectroscopy is particularly useful due to the high natural abundance and sensitivity of the protium (B1232500) nucleus. mdpi.com The chemical shift of the hydroperoxide proton (–OOH) is a key diagnostic feature. In many hydroperoxides, this proton resonates at a significantly downfield chemical shift, often in the range of 8.0 to 13.0 ppm. For example, in studies of methyl linolenate hydroperoxides, the –OOH proton signals were observed in the region of 7.7 to 9.6 ppm. nih.gov
Table 2: Typical ¹H NMR Chemical Shift Ranges for Protons in Hydroperoxides
| Proton Type | Chemical Shift Range (ppm) |
| Hydroperoxide proton (-OOH) | 7.7 - 9.6 |
| Aromatic protons | 7.0 - 8.5 |
| Aliphatic protons adjacent to the hydroperoxy group | 3.5 - 5.0 |
Note: The exact chemical shifts are dependent on the specific molecular structure and solvent used. nih.gov
Volumetric and Potentiometric Titration for Peroxide Content Quantification
Titration methods are classical analytical techniques used for the quantitative determination of the peroxide content in a sample of this compound. These methods are based on the reaction of the hydroperoxide with a standard titrant.
Volumetric titration, often involving an iodometric method, is a common approach. In this procedure, the hydroperoxide oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator to detect the endpoint.
Potentiometric titration offers an automated and more precise alternative to visual indicators for endpoint detection. researchgate.netdtic.milgoogle.com In this method, the change in the electrical potential of the solution is monitored as the titrant is added. researchgate.netdtic.mil A sharp change in potential indicates the equivalence point of the titration. researchgate.netdtic.mil For the quantification of hydroperoxides, a common potentiometric titration involves using a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium. solvay.comevonik.com The reaction proceeds according to the following general equation:
2 KMnO₄ + 5 H₂O₂ + 3 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 8 H₂O + 5 O₂
An electrochemical cell consisting of a platinum working electrode and a silver/silver chloride reference electrode is typically used to monitor the potential change during the titration. researchgate.netdtic.milgoogle.com
Chemiluminescence and Raman Spectroscopy for Peroxide Analysis
Chemiluminescence and Raman spectroscopy are modern analytical techniques that offer high sensitivity and specificity for the analysis of peroxides.
Chemiluminescence is the emission of light as a result of a chemical reaction. The analysis of hydroperoxides can be achieved by their reaction with a chemiluminescent reagent, such as luminol. mdpi.comresearchgate.net In the presence of a catalyst, the hydroperoxide oxidizes luminol, leading to the emission of light. The intensity of the emitted light is proportional to the concentration of the hydroperoxide. mdpi.com This method is known for its high sensitivity and is suitable for detecting trace amounts of peroxides. sckcen.be Different chemiluminescence systems can be employed, sometimes utilizing catalysts like hemin (B1673052) or microperoxidase. sckcen.be
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. conicet.gov.ar It can be used for the quantitative determination of hydroperoxides. conicet.gov.arresearchgate.net The O-O stretching vibration in hydroperoxides gives rise to a characteristic Raman band, typically in the region of 800-900 cm⁻¹. The intensity of this band can be correlated with the peroxide concentration. mdpi.com Raman spectroscopy offers the advantage of being able to perform in-line monitoring of reactions. researchgate.net
Table 3: Comparison of Analytical Techniques for Peroxide Analysis
| Technique | Principle | Advantages |
| Volumetric Titration | Redox reaction with a standard solution | Simple, inexpensive |
| Potentiometric Titration | Measurement of potential change during titration | Automated, precise endpoint detection researchgate.netdtic.milgoogle.com |
| Chemiluminescence | Light emission from a chemical reaction | High sensitivity, suitable for trace analysis mdpi.comsckcen.be |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Non-destructive, capable of in-line monitoring conicet.gov.arresearchgate.net |
Computational and Theoretical Investigations of Diphenylethane Hydroperoxide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular structures and reactions. For complex molecules like diphenylethane hydroperoxide, methods such as Density Functional Theory (DFT) provide a balance between computational cost and accuracy, enabling detailed exploration of their chemical nature.
Theoretical studies, particularly those employing high-level ab initio methods, are crucial for determining key structural and energetic parameters. A significant contribution in this area is the calculation of bond dissociation energies (BDEs), which are fundamental to understanding the stability and reactivity of peroxides.
Research has been conducted to determine the O-O bond dissociation energy of 1-phenylethyl-1-hydroperoxide, a closely related or identical compound to this compound, using advanced computational models. wayne.edu These calculations provide a quantitative measure of the energy required to break the peroxide bond, a critical step in its decomposition and radical-forming reactions. The calculated BDE at a high level of theory (CBS-APNO) is 45.02 kcal/mol, which is very similar to that of the industrially important cumene (B47948) hydroperoxide (45.01 kcal/mol). wayne.edu This similarity suggests comparable thermal stabilities under non-catalytic conditions.
In a broader context, DFT calculations are also used to investigate the effects of molecular structure on the properties of oxygen-containing functional groups. For instance, in a study using ethylbenzene (B125841) hydroperoxide as a model for oxygenated groups in coal, DFT was employed to calculate surface electrostatic potential (ESP), electron density, and other parameters to understand its interaction with water. nih.gov Such studies show that the H and O atoms of the hydroperoxide group are active sites for adsorption. nih.gov While specific studies on the detailed electronic properties of this compound are not widely documented in the reviewed literature, the methodologies are well-established for analogous compounds.
Table 1: Calculated O-O Bond Dissociation Energies (BDEs) of Selected Hydroperoxides
| Hydroperoxide | O-O BDE (kcal/mol) | Computational Method |
| 1-Phenylethyl-1-hydroperoxide | 45.02 | CBS-APNO |
| Cumene hydroperoxide | 45.01 | CBS-APNO |
| tert-Butyl hydroperoxide | 45.81 | CBS-APNO |
Source: Borges dos Santos, R. M., et al. (2020). wayne.edu
Understanding the decomposition of hydroperoxides is crucial for their application as radical initiators and for assessing their stability. Computational chemistry offers powerful tools to map out the potential energy surfaces of these reactions, identifying transition states and intermediates. bohrium.comosti.gov For organic peroxides in general, theoretical studies have elucidated the mechanisms of both thermal and photochemical decomposition. rsc.orgmpg.de
The decomposition of hydroperoxides can proceed through various pathways, including the homolytic cleavage of the O-O bond to form alkoxy and hydroxyl radicals. mdpi.com DFT and other ab initio methods can be used to calculate the activation energies for these steps. For example, theoretical investigations of the reactions of hydrogen atoms with methyl and ethyl hydroperoxides have explored multiple reaction channels and their corresponding rate coefficients. bohrium.com
While detailed computational studies on the specific reaction pathways and transition states for this compound are not extensively available in the public literature, the established computational methodologies for similar peroxides provide a clear framework for how such investigations would be conducted. beilstein-journals.orgnih.gov These studies would involve locating the transition state structures for bond cleavage and subsequent reactions of the resulting radicals, thereby providing a complete mechanistic picture.
Modeling of Catalytic Interactions and Selectivity in Hydroperoxide Reactions
The decomposition of hydroperoxides is often accelerated by catalysts, particularly transition metal complexes. acs.orgresearchgate.net Computational modeling plays a key role in understanding these catalytic cycles at a molecular level. DFT calculations can be used to model the interaction of the hydroperoxide with the catalyst, elucidating the mechanism of activation and the factors controlling selectivity. nih.govgla.ac.uk
For example, the catalytic decomposition of hydrogen peroxide on iron oxide surfaces has been modeled, proposing a mechanism based on surface complexation followed by reaction. oecd.org Similarly, the mechanism for H2O2 decomposition over a Zr-substituted tungstate (B81510) catalyst has been investigated using DFT, identifying key intermediates and the role of the metal center. nih.gov
In the context of this compound, while specific computational models of its catalytic interactions are not detailed in the reviewed literature, studies on the catalytic decomposition of the structurally similar cumene hydroperoxide are prevalent and provide valuable analogies. industrialchemicals.gov.au These studies typically show the hydroperoxide coordinating to the metal center, which facilitates the cleavage of the O-O bond.
Theoretical Studies on Perhydroxyl Radical Reactivity
The perhydroxyl radical (HO₂•) and its conjugate base, the superoxide (B77818) radical (O₂•⁻), are key species in the chemistry of hydroperoxides and autoxidation processes. tandfonline.com Theoretical studies have provided significant insights into the reactivity of these radicals.
Quantitative structure-property relationship (QSPR) models have been developed using quantum-chemical descriptors to predict the reaction rate constants between organic chemicals and superoxide/hydroperoxyl radicals. tandfonline.com These models often rely on parameters such as frontier molecular orbital (FMO) energies to correlate with reactivity. For instance, hydrogen abstraction reactions by perhydroxyl radicals are favored when the bond dissociation energy of the C-H or O-H bond in the substrate is lower than that of the O-H bond in hydrogen peroxide. tandfonline.com
Furthermore, the reactivity of peroxyl radicals (ROO•), which are formed from hydroperoxides, has been a subject of extensive theoretical investigation. The kinetics of hydrogen abstraction from phenolic compounds by peroxyl radicals have been studied using DFT, with findings indicating that the M05 functional performs well for calculating the rate constants of these reactions. dss.go.thnih.gov The effect of solvation on the reactivity of hydroperoxyl radicals in addition reactions has also been explored, showing a dependence on the dielectric permittivity of the reaction medium. industrialchemicals.gov.au These general theoretical principles of perhydroxyl and peroxyl radical reactivity are directly applicable to understanding the chemical behavior of this compound in various chemical environments.
Broader Research Context and Future Directions
Comparative Studies with Other Organic Hydroperoxides and Related Peroxides
Diphenylethane hydroperoxide belongs to the class of organic hydroperoxides, which are characterized by the R-O-O-H functional group. To understand its unique chemical behavior, it is crucial to compare its properties with other well-known organic hydroperoxides such as tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide (CHP). These compounds are widely used in industrial processes as initiators for polymerization and as oxidizing agents.
The stability and reactivity of hydroperoxides are largely influenced by the nature of the "R" group. In this compound, the hydroperoxy group is attached to a carbon atom that is bonded to two phenyl groups and a methyl group. The presence of the phenyl groups can influence the stability of the molecule through resonance effects.
Thermal Stability:
The thermal stability of hydroperoxides is a critical factor in their application, particularly in polymerization reactions where controlled decomposition is required. The decomposition of hydroperoxides generates free radicals that initiate the polymerization process. The rate of decomposition is dependent on the bond dissociation energy of the O-O bond.
A comparative study of the thermal decomposition of various hydroperoxides shows that the activation energy for the O-O bond homolysis is a key parameter. Research on the thermal decomposition of benzoyl peroxide, another related peroxide, indicates that the solvent and concentration can significantly affect the rate of decomposition. acs.org
Oxidizing Properties:
Organic hydroperoxides are effective oxidizing agents in various chemical transformations. Their oxidizing strength is related to the ease with which the oxygen atom can be transferred to a substrate. This property is exploited in reactions such as the epoxidation of alkenes.
Comparative studies on the oxidizing capabilities of different hydroperoxides are essential for selecting the appropriate reagent for a specific transformation. For example, the oxidation of sulfides to sulfoxides and sulfones can be achieved using various hydroperoxides, and the selectivity can depend on the hydroperoxide used. While there is extensive literature on the use of TBHP and CHP in oxidation reactions, specific studies detailing the oxidizing power of this compound are limited. However, its structural similarity to cumene hydroperoxide suggests it would be an effective oxidant for a range of substrates.
Table 1: Comparison of Properties of Selected Organic Hydroperoxides
| Property | This compound | tert-Butyl Hydroperoxide (TBHP) | Cumene Hydroperoxide (CHP) |
| Structure | C6H5CH(OOH)CH2C6H5 | (CH3)3COOH | C6H5C(CH3)2OOH |
| Nature of R Group | Benzylic | Aliphatic (tertiary) | Benzylic (tertiary) |
| Expected Radical Stability | High (resonance stabilized) | Moderate | High (resonance stabilized) |
| Common Applications | Research chemical | Polymerization initiator, oxidizing agent | Intermediate in phenol (B47542)/acetone production, polymerization initiator |
Integration into Green Chemistry and Sustainable Synthesis Approaches
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of organic hydroperoxides as oxidizing agents can align with these principles, particularly when they offer advantages over traditional, more hazardous reagents.
This compound, and other arylalkyl hydroperoxides, can be considered as "green" oxidizing agents for several reasons:
Atom Economy: In oxidation reactions where the hydroperoxide delivers an oxygen atom to a substrate, the primary byproduct is the corresponding alcohol. This can often be recycled or is less hazardous than the byproducts of many metal-based oxidants.
Alternative to Halogenated Reagents: Hydroperoxides can replace hazardous halogenated oxidizing agents, reducing the formation of toxic and environmentally persistent organohalogen compounds.
Catalytic Processes: The efficiency of hydroperoxide-based oxidations can often be enhanced by the use of catalysts. Developing catalytic systems that are recyclable and operate under mild conditions is a key area of green chemistry research. For instance, copper-catalyzed oxidations of benzylic compounds using tert-butyl hydroperoxide have been shown to be efficient under organic solvent-free conditions. epa.gov
One potential application of this compound in sustainable synthesis is in the epoxidation of alkenes. The epoxidation of alkenes is an important industrial process, and traditional methods often use peracids, which can be hazardous. The use of hydroperoxides in the presence of a suitable catalyst offers a safer alternative. google.comrsc.orglibretexts.org While specific examples using this compound are not widespread, the general methodology with other benzylic hydroperoxides like ethylbenzene (B125841) hydroperoxide is well-established. google.com
The synthesis of this compound itself can also be approached from a green chemistry perspective. A visible-light-induced, metal-free synthesis of benzylic hydroperoxides, including 1,2-diphenylethane (B90400) hydroperoxide, has been reported. acs.orgnsf.gov This method utilizes eosin (B541160) Y as a photocatalyst, blue LED light, and molecular oxygen as the oxidant, representing a more sustainable route compared to traditional methods that may use stoichiometric and hazardous reagents. acs.orgnsf.gov
Table 2: Green Chemistry Metrics for Oxidizing Agents
| Oxidizing Agent | Primary Byproduct | Environmental/Safety Concerns |
| This compound | 1,2-Diphenylethanol | Potentially explosive at high concentrations/temperatures. |
| tert-Butyl Hydroperoxide | tert-Butanol | Flammable and can be explosive. |
| Potassium Permanganate (B83412) | Manganese Dioxide | Generates significant inorganic waste. |
| Chromium Reagents | Chromium salts | Highly toxic and carcinogenic. |
Advancements in Controlled Radical Polymerization Mediated by this compound Derivatives
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized polymer synthesis by allowing for the preparation of polymers with well-defined architectures, molecular weights, and low polydispersity. Organic peroxides are commonly used as conventional radical initiators. wikipedia.orgtcichemicals.com
Atom Transfer Radical Polymerization (ATRP):
ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. The initiator in ATRP is typically an alkyl halide. However, "reverse ATRP" utilizes a conventional radical initiator, like a peroxide, and a transition metal complex in its higher oxidation state.
While there is no specific literature detailing the use of this compound as an initiator in ATRP, its thermal decomposition to generate radicals suggests its potential applicability in a reverse ATRP system. Benzylic halides are known to be effective initiators for the ATRP of styrene (B11656) due to their structural similarity to the propagating chain end. acs.org The radicals generated from this compound could initiate the polymerization of monomers like styrene, with the control over the polymerization being established by the transition metal catalyst.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:
RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. The initiation of RAFT is usually achieved with a conventional radical initiator.
This compound could potentially serve as a thermal initiator in RAFT polymerization. The radicals generated upon its decomposition would initiate the polymerization of the monomer, and the RAFT agent would then control the growth of the polymer chains. The choice of initiator can influence the kinetics of the polymerization and the end-group functionality of the resulting polymer. Redox-initiated RAFT polymerization, which can operate at room temperature, often employs a peroxide as the oxidizing agent in a redox pair to generate the initiating radicals. researchgate.net
The development of novel initiating systems is an active area of research in CRP. While the direct application of this compound derivatives as mediators in these processes has not been extensively explored, their ability to generate radicals under specific conditions makes them potential candidates for further investigation in this field.
Exploration of Unexplored Reactivities and Methodological Innovations
The reactivity of the hydroperoxide functional group offers numerous possibilities for the development of novel synthetic methodologies. While much of the research on organic hydroperoxides has focused on their role as initiators and oxidizing agents, there are several areas where the unique properties of this compound could be exploited.
C-H Functionalization:
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to building molecular complexity. Benzylic C-H bonds are particularly susceptible to oxidation. Recent advances have shown that benzylic C-H bonds can be hydroperoxidized using visible light and a photocatalyst. acs.orgnsf.gov This opens up avenues for using this compound as a precursor to other functional groups at the benzylic position.
Furthermore, hydroperoxides themselves can be used in C-H functionalization reactions. For example, metal-catalyzed reactions using hydroperoxides can lead to the allylic and benzylic oxidation of hydrocarbons. researchgate.net The radicals generated from this compound could potentially be harnessed for selective C-H abstraction and subsequent functionalization of various substrates.
Asymmetric Catalysis:
The development of catalytic asymmetric oxidation reactions is a major goal in modern organic synthesis. Chiral hydroperoxides or the use of chiral catalysts with achiral hydroperoxides can lead to the enantioselective synthesis of valuable chiral molecules. For example, catalytic asymmetric oxidation of sulfides to sulfoxides has been achieved using tert-butyl hydroperoxide in the presence of a chiral binaphthol auxiliary. acs.org
Given the prochiral center in 1,2-diphenylethane, the development of methods for the asymmetric synthesis of this compound or its use in asymmetric reactions is an interesting area for future exploration. This could lead to the development of new chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.
Methodological Innovations:
The unique structure of this compound, with its two phenyl groups, may lead to novel reactivities that are not observed with simpler hydroperoxides. For example, the presence of the adjacent phenyl group could potentially influence the reactivity of the hydroperoxy group through intramolecular interactions or by participating in rearrangement reactions.
The catalytic decomposition of hydroperoxides can be influenced by various factors, including the catalyst and the reaction medium. novapublishers.com Exploring the catalytic decomposition of this compound with a range of metal complexes could lead to the discovery of new and selective transformations. For instance, the acid-catalyzed decomposition of cumene hydroperoxide is a key step in the industrial production of phenol and acetone. Investigating similar acid-catalyzed rearrangements of this compound could reveal novel reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
